1-Cyclopropyl-2,3-dimethylpiperidin-4-one hydrochloride
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Overview
Description
1-Cyclopropyl-2,3-dimethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidinone ring. It is commonly used in pharmaceutical research and industrial applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one hydrochloride typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the piperidinone ring.
Methylation: Addition of methyl groups to the piperidinone ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for increased stability and solubility.
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-Cyclopropyl-2,3-dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2,3-dimethylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-2,3-dimethylpiperidin-4-one hydrochloride can be compared to other similar compounds, such as:
1-Cyclopropyl-2,3-dimethylpiperidin-4-one: The free base form without the hydrochloride salt.
2,3-Dimethylpiperidin-4-one: Lacks the cyclopropyl group, resulting in different chemical properties.
Cyclopropylpiperidin-4-one: Lacks the methyl groups, leading to variations in reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopropyl-2,3-dimethylpiperidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-7-8(2)11(9-3-4-9)6-5-10(7)12;/h7-9H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHYEWUYEWOBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)C2CC2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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